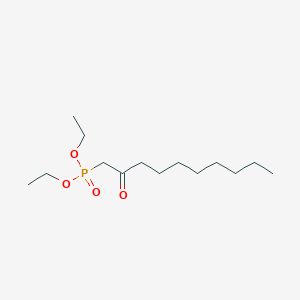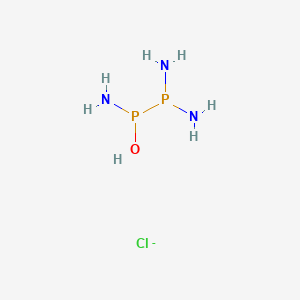
Diaminophosphanylphosphonamidous acid;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diaminophosphanylphosphonamidous acid;chloride is a complex chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of both phosphanyl and phosphonamidous functional groups, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diaminophosphanylphosphonamidous acid;chloride typically involves the reaction of phosphonamidous acid derivatives with chlorinating agents. Common chlorinating agents used in this process include thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃). The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Diaminophosphanylphosphonamidous acid;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state forms.
Substitution: Nucleophilic substitution reactions are common, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonamidous acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Diaminophosphanylphosphonamidous acid;chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which diaminophosphanylphosphonamidous acid;chloride exerts its effects involves the interaction of its functional groups with various molecular targets. The phosphanyl and phosphonamidous groups can participate in coordination chemistry, forming complexes with metal ions and other substrates. These interactions can influence the reactivity and stability of the compound, making it a valuable tool in catalysis and other chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Phosphonamidous acid derivatives: Compounds with similar functional groups but different substituents.
Phosphanyl compounds: Molecules containing the phosphanyl group but lacking the phosphonamidous functionality.
Uniqueness
Diaminophosphanylphosphonamidous acid;chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. This makes it particularly valuable in applications where both nucleophilic and electrophilic properties are required.
Propiedades
Número CAS |
159100-39-7 |
|---|---|
Fórmula molecular |
ClH7N3OP2- |
Peso molecular |
162.47 g/mol |
Nombre IUPAC |
diaminophosphanylphosphonamidous acid;chloride |
InChI |
InChI=1S/ClH.H7N3OP2/c;1-5(2)6(3)4/h1H;4H,1-3H2/p-1 |
Clave InChI |
FNKXDRCOIQGQGD-UHFFFAOYSA-M |
SMILES canónico |
NP(N)P(N)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)
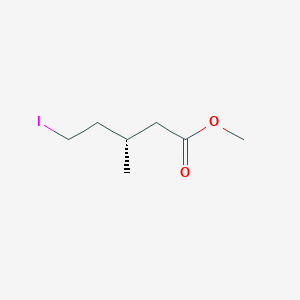
![1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)](/img/structure/B14267444.png)
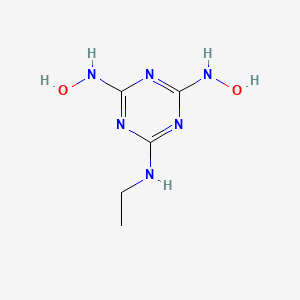
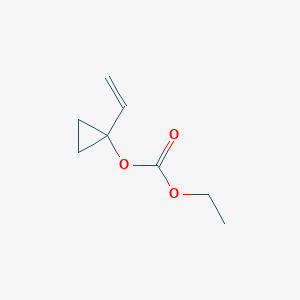
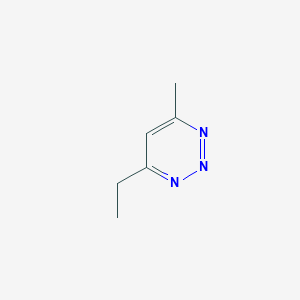
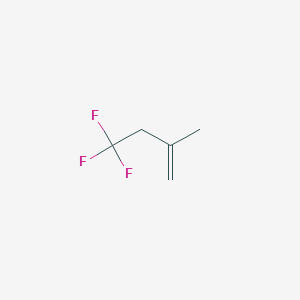
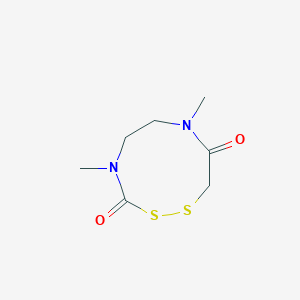


![N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine](/img/structure/B14267479.png)
![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)

